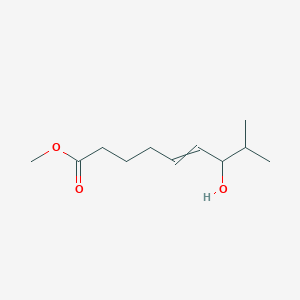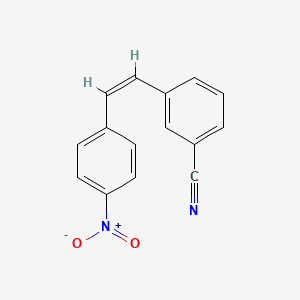
(Z)-3-Cyano-4'-nitrostilbene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-Cyano-4’-nitrostilbene is an organic compound characterized by the presence of a cyano group and a nitro group attached to a stilbene backbone. Stilbenes are a group of compounds known for their applications in organic electronics, photonics, and as intermediates in the synthesis of various organic materials. The (Z)-configuration indicates that the cyano and nitro groups are on the same side of the double bond, which can influence the compound’s physical and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Cyano-4’-nitrostilbene typically involves the Wittig reaction, which is a well-known method for forming carbon-carbon double bonds. The reaction involves the use of a phosphonium ylide and an aldehyde or ketone. For (Z)-3-Cyano-4’-nitrostilbene, the starting materials are usually 4-nitrobenzaldehyde and a suitable phosphonium ylide derived from 3-cyanobenzyl bromide. The reaction is carried out in a polar aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of (Z)-3-Cyano-4’-nitrostilbene may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors to ensure consistent product quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
(Z)-3-Cyano-4’-nitrostilbene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The cyano group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Reduction: (Z)-3-Cyano-4’-aminostilbene.
Oxidation: (Z)-3-Carboxy-4’-nitrostilbene.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
(Z)-3-Cyano-4’-nitrostilbene is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in organic synthesis.
Biology and Medicine
In biological research, derivatives of (Z)-3-Cyano-4’-nitrostilbene are studied for their potential as fluorescent probes and imaging agents due to their photophysical properties.
Industry
In the industrial sector, (Z)-3-Cyano-4’-nitrostilbene is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials. Its unique electronic properties make it suitable for applications in optoelectronics.
作用機序
The mechanism of action of (Z)-3-Cyano-4’-nitrostilbene in its various applications depends on its chemical structure. In photophysical applications, the compound absorbs light and undergoes electronic transitions that result in fluorescence. The presence of the cyano and nitro groups influences the electronic distribution within the molecule, affecting its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
(E)-3-Cyano-4’-nitrostilbene: The (E)-isomer has the cyano and nitro groups on opposite sides of the double bond, leading to different physical and chemical properties.
4-Cyano-4’-nitrostilbene: Lacks the (Z)-configuration, which affects its reactivity and applications.
3-Cyano-4’-aminostilbene: A reduction product of (Z)-3-Cyano-4’-nitrostilbene with different chemical properties.
Uniqueness
(Z)-3-Cyano-4’-nitrostilbene is unique due to its (Z)-configuration, which influences its electronic properties and reactivity. This configuration can lead to different photophysical behaviors compared to its (E)-isomer, making it valuable in specific applications such as organic electronics and fluorescent probes.
特性
CAS番号 |
159394-72-6 |
|---|---|
分子式 |
C15H10N2O2 |
分子量 |
250.25 g/mol |
IUPAC名 |
3-[(Z)-2-(4-nitrophenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C15H10N2O2/c16-11-14-3-1-2-13(10-14)5-4-12-6-8-15(9-7-12)17(18)19/h1-10H/b5-4- |
InChIキー |
TUDDRKKJHAHZAS-PLNGDYQASA-N |
異性体SMILES |
C1=CC(=CC(=C1)C#N)/C=C\C2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC(=C1)C#N)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


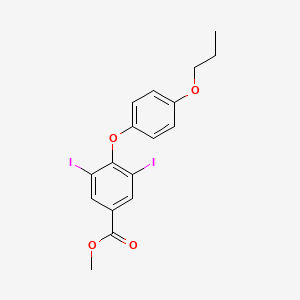
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(pyren-1-YL)ethyl]phenyl}aniline](/img/structure/B12560036.png)




![5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12560072.png)


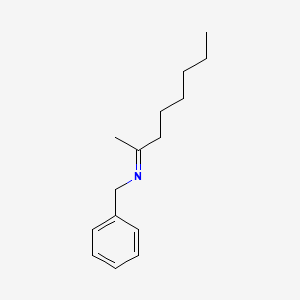
![5-Hydroxy-2-methyl-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B12560087.png)
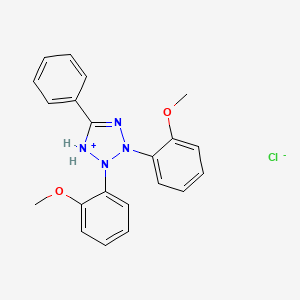
![5-{[2-(4-Nitrophenyl)prop-2-en-1-yl]sulfanyl}-2-phenyl-2H-tetrazole](/img/structure/B12560091.png)
